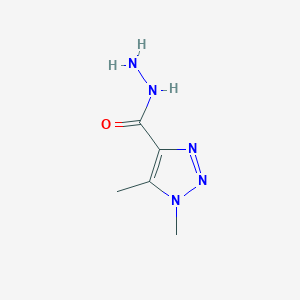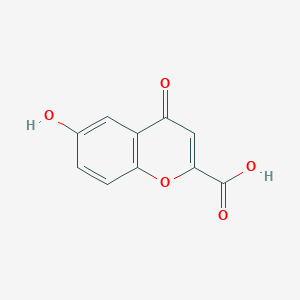
6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H6O5. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring.
Mechanism of Action
Target of Action
The primary target of 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is Monoamine Oxidase A & B . These enzymes are involved in the breakdown of monoamine neurotransmitters and thus play a crucial role in the regulation of mood and behavior .
Mode of Action
6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid acts as an inhibitor of Monoamine Oxidase A & B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . This compound also functions as a novel type of Tyrosine Phosphatase 1B inhibitor .
Biochemical Pathways
The inhibition of Monoamine Oxidase A & B affects the monoamine neurotransmitter pathways . The increase in monoamine neurotransmitter levels can have various downstream effects, including mood elevation and potential antidepressant effects .
Pharmacokinetics
It is known that the compound is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water . This suggests that its bioavailability may be influenced by these solubility characteristics.
Result of Action
The inhibition of Monoamine Oxidase A & B by 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid leads to an increase in the levels of monoamine neurotransmitters . This can result in mood elevation and potential antidepressant effects .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of alcohol or ammonium hydroxide could enhance its absorption and bioavailability . .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid has been found to interact with several enzymes and proteins. For instance, it has been reported to act as an inhibitor of monoamine oxidase A & B . This interaction could potentially influence various biochemical reactions within the body .
Cellular Effects
It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is soluble in alcohol and very slightly soluble in water , which may influence its stability and degradation over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and other conditions related to oxidative stress.
Comparison with Similar Compounds
- 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
- 6-Fluorochromone-2-carboxylic acid methyl ester
Comparison: 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different antioxidant properties and potential therapeutic benefits .
Properties
IUPAC Name |
6-hydroxy-4-oxochromene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,11H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJLPOSAJLERCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14718-40-2 |
Source


|
| Record name | 6-Hydroxy-4H-4-oxochromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2960314.png)
![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)
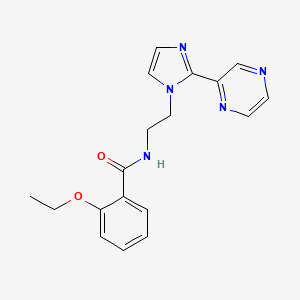
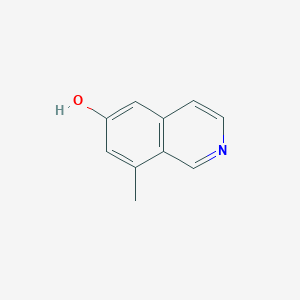
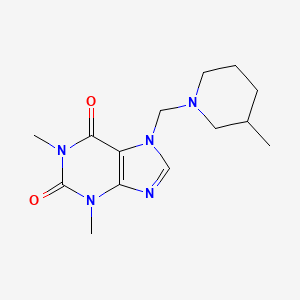
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)
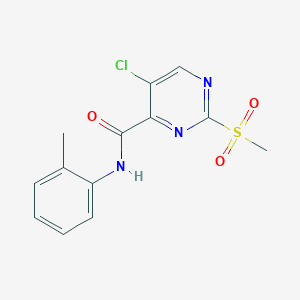
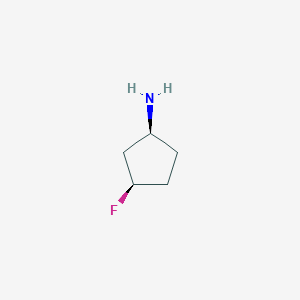
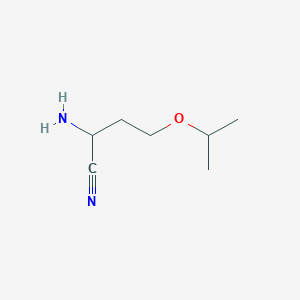
![N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2960328.png)
![2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2960330.png)
![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)
